methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride
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Overview
Description
Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a synthetic compound with significant applications in medicinal chemistry. It is characterized by the presence of a chloro and fluoro-substituted phenyl ring, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 4-chloro-3-fluorophenyl precursor.
Amino Acid Formation: The precursor undergoes a series of reactions to introduce the amino acid moiety. This often involves the use of protecting groups to ensure selective reactions.
Esterification: The amino acid is then esterified to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Conversion to nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of analgesics and anti-inflammatory agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-amino-3-(4-chloro-3-trifluoromethylphenyl)propanoate hydrochloride
- Methyl (2S)-2-amino-3-(4-chloro-3-bromophenyl)propanoate hydrochloride
Uniqueness
Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and drug development.
Properties
CAS No. |
2445749-88-0 |
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Molecular Formula |
C10H12Cl2FNO2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
ZDCDNGOCFBUTRW-FVGYRXGTSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)Cl)F)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Cl)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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